An In-depth Technical Guide to (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide Hydrochloride: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride is a chiral pyrrolidine derivative that has emerged as a significant building block in medicinal chemistry and drug discovery. Its structural features make it a valuable component in the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics.
The pyrrolidine ring is a prevalent scaffold in a multitude of biologically active compounds and natural products.[1][2] Its stereochemistry and conformational flexibility allow for precise interactions with biological targets. The (S)-configuration of this particular acetamide derivative offers a specific three-dimensional arrangement that can be crucial for achieving desired pharmacological activity and selectivity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 1215264-39-3 | [2][3] |
| Molecular Formula | C₇H₁₅ClN₂O | [2][3] |
| Molecular Weight | 178.66 g/mol | [3] |
| Appearance | White to off-white solid (visual inspection) | Inferred from typical appearance of similar fine chemicals |
| Melting Point | Not available in searched literature | |
| Boiling Point | Not available in searched literature | |
| Solubility | Soluble in water (inferred from hydrochloride salt form) | |
| Storage | Inert atmosphere, Room Temperature | [2] |
Note: While specific experimental data for melting point, boiling point, and solubility were not found in the public domain, the hydrochloride salt form suggests good aqueous solubility. It is recommended to determine these parameters experimentally for specific applications.
Chemical Structure and Stereochemistry
The chemical structure of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride is characterized by a central pyrrolidine ring with an N-methylacetamide group at the chiral 3-position. The hydrochloride salt enhances the compound's stability and solubility in aqueous media.
Caption: Chemical structure of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride.
The "(S)" designation indicates the stereochemical configuration at the C3 position of the pyrrolidine ring, which is a critical determinant of its biological activity.
Synthesis
A potential synthetic workflow is outlined below:
Caption: Plausible synthetic workflow for (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride.
Experimental Protocol (Hypothetical):
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N-Methylation: To a solution of Boc-(S)-3-aminopyrrolidine in a suitable solvent (e.g., dichloromethane), add formaldehyde followed by a reducing agent such as sodium triacetoxyborohydride. The reaction is stirred at room temperature until completion.
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Acylation: The resulting Boc-(S)-3-(methylamino)pyrrolidine is then treated with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine or pyridine) to yield Boc-(S)-N-methyl-N-(pyrrolidin-3-yl)acetamide.
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Deprotection and Salt Formation: The Boc protecting group is removed by treatment with an acid, such as trifluoroacetic acid or hydrochloric acid in an organic solvent. Subsequent treatment with a solution of HCl in a suitable solvent like diethyl ether or isopropanol would precipitate the desired (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride.
Causality behind Experimental Choices: The use of a Boc protecting group is common for amines as it is stable under a variety of reaction conditions and can be easily removed under acidic conditions. Reductive amination is a standard and efficient method for the methylation of amines. The choice of acetyl chloride or acetic anhydride for acylation is based on their high reactivity.
Analytical Characterization
The identity and purity of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride should be confirmed using a combination of analytical techniques. While specific spectra for this compound are not publicly available, typical expected data are discussed below. Chemical suppliers may provide product-specific analytical data upon request.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic peaks for the pyrrolidine ring protons, the N-methyl group, and the acetyl methyl group. The integration of these peaks would correspond to the number of protons in each environment.
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¹³C NMR would display distinct signals for each of the seven carbon atoms in the molecule.
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-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the free base form of the molecule (C₇H₁₄N₂O).
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High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the compound. A single, sharp peak would be expected for a pure sample.
Applications in Drug Discovery
The primary application of (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride is as a building block in the synthesis of more complex molecules, particularly in the field of targeted protein degradation.[3]
Role in Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule typically consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.
(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride can be incorporated into the linker region of PROTACs. The pyrrolidine scaffold can provide conformational constraint and favorable physicochemical properties to the linker, which can influence the overall efficacy and pharmacokinetic profile of the PROTAC.[5]
Caption: General structure of a PROTAC molecule.
The use of chiral building blocks like (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride in PROTAC linkers allows for the synthesis of stereochemically defined molecules, which is often critical for achieving optimal biological activity.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride. It is intended for research and development purposes only.[6]
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
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Handling: Avoid inhalation, ingestion, and contact with skin and eyes. Handle in a well-ventilated area.
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Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[2]
For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
(S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride is a valuable and versatile chiral building block for drug discovery and development. Its unique structural and stereochemical features make it particularly well-suited for incorporation into the linkers of PROTACs and other complex bioactive molecules. A thorough understanding of its chemical properties, synthesis, and applications is crucial for researchers and scientists working at the forefront of medicinal chemistry. Further investigation into its specific biological activities and toxicological profile will undoubtedly expand its utility in the creation of next-generation therapeutics.
References
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Chongqing Chemdad Co., Ltd. (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride. Retrieved from [Link]
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CP Lab Safety. N-methyl-N-[(3S)-pyrrolidin-3-yl]acetamide hydrochloride, min 97%, 1 gram. Retrieved from [Link]
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PubChem. (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride. Retrieved from [Link]
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PubChem. N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride. Retrieved from [Link]
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Acros Pharmatech. (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride. Retrieved from [Link]
- Google Patents. Process for the preparation of optically pure 4-hydroxy-2-oxo-1-pyrrolidine acetamide.
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National Institute of Standards and Technology. Acetamide, N-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. Pyrrolidine derivatives and method of synthesizing these.
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ChemWhat. N-Methyl-N-(pyrrolidin-3-yl)acetaMide hydrochloride. Retrieved from [Link]
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PubMed. Synthesis and elaboration of N-methylpyrrolidone as an acetamide fragment substitute in bromodomain inhibition. Retrieved from [Link]
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eScholarship, University of California. Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1. Retrieved from [Link]
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MDPI. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Retrieved from [Link]
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MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
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AIR Unimi. NMR SPECTRA OF CHAPTER 1. Retrieved from [Link]
Sources
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